![molecular formula C17H24N2O4 B8217345 (3S)-1-benzyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidin-1-ium-3-carboxylate](/img/structure/B8217345.png)
(3S)-1-benzyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidin-1-ium-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound identified as “(3S)-1-benzyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidin-1-ium-3-carboxylate” is a chemical entity with unique properties and potential applications in various scientific fields. This compound is of interest due to its distinct chemical structure and reactivity, which make it a valuable subject for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1-benzyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidin-1-ium-3-carboxylate involves specific reaction conditions and reagents. While detailed synthetic routes are proprietary and may vary, general methods include:
Stepwise Synthesis: This involves multiple reaction steps where intermediate compounds are formed and subsequently reacted to yield the final product.
Catalytic Reactions: Catalysts are often used to enhance the reaction rate and selectivity, ensuring higher yields and purity of the final compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that are optimized for efficiency and cost-effectiveness. These methods may include:
Batch Processing: Where reactions are carried out in large reactors with controlled conditions.
Continuous Flow Processing: A more modern approach where reactants are continuously fed into the reactor, and products are continuously removed, allowing for better control and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(3S)-1-benzyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidin-1-ium-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce simpler hydrocarbons.
Wissenschaftliche Forschungsanwendungen
(3S)-1-benzyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidin-1-ium-3-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (3S)-1-benzyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidin-1-ium-3-carboxylate involves its interaction with specific molecular targets and pathways. This compound may:
Bind to Enzymes: Inhibiting or activating enzymatic activity.
Interact with Receptors: Modulating receptor function and signaling pathways.
Affect Cellular Processes: Influencing cellular metabolism, growth, and differentiation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (3S)-1-benzyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidin-1-ium-3-carboxylate include:
- CID 2632
- CID 6540461
- CID 5362065
- CID 5479530
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for targeted research and applications.
Eigenschaften
IUPAC Name |
(3S)-1-benzyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidin-1-ium-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-16(2,3)23-15(22)18-17(14(20)21)9-10-19(12-17)11-13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3,(H,18,22)(H,20,21)/t17-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXFJWKWTINVBAL-KRWDZBQOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC[NH+](C1)CC2=CC=CC=C2)C(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@]1(CC[NH+](C1)CC2=CC=CC=C2)C(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
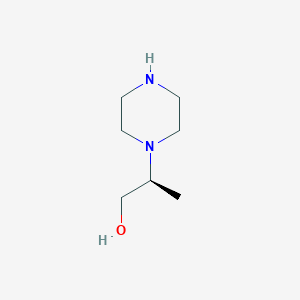

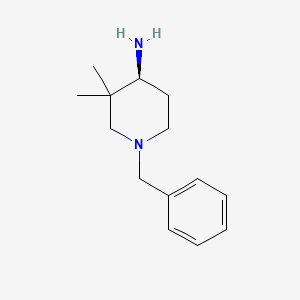
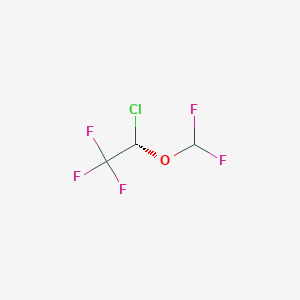
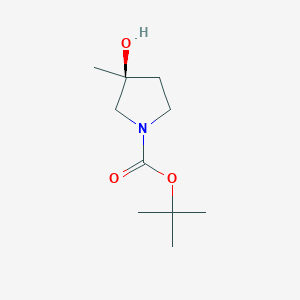
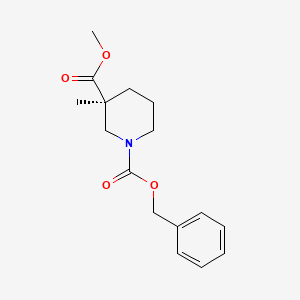
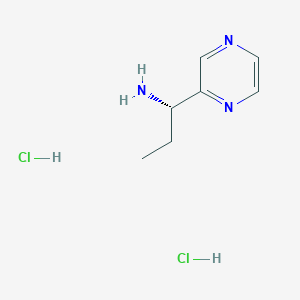
![1-[(2S)-oxan-2-yl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole](/img/structure/B8217334.png)
![(3R)-3-cyano-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B8217340.png)
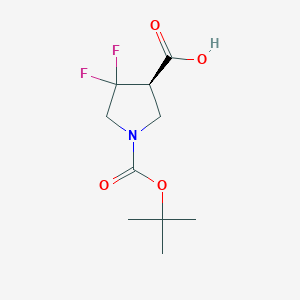
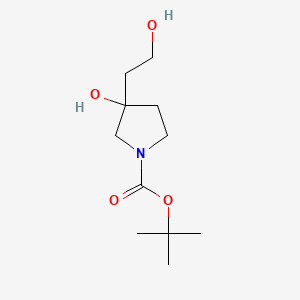

![3-[Difluoro(phenyl)methyl]bicyclo[1.1.1]pentan-1-amine;hydrochloride](/img/structure/B8217351.png)
![3-[Difluoro-(4-methoxyphenyl)methyl]bicyclo[1.1.1]pentan-1-amine;hydrochloride](/img/structure/B8217359.png)
